N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, also known as COTI-2, is a small molecule drug candidate that has been shown to have anticancer activity in preclinical studies. COTI-2 is a member of the benzisothiazol-3-one (BIT) family of compounds, which have been studied for their potential as anticancer agents due to their ability to inhibit the activity of mutant p53, a protein that is commonly found in cancer cells.
Mecanismo De Acción
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide works by inhibiting the activity of mutant p53, a protein that is commonly found in cancer cells. Mutant p53 is known to play a role in promoting cancer cell survival and proliferation. By inhibiting the activity of mutant p53, N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is able to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. In addition, N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is that it has been shown to have activity against a variety of cancer cell lines, including those that are resistant to chemotherapy. Another advantage is that N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been shown to be effective in animal models of cancer, which suggests that it may have potential as a cancer therapy. One limitation of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide. One direction is to further investigate its mechanism of action and how it interacts with mutant p53. Another direction is to test its efficacy in clinical trials to determine its safety and efficacy in humans. Additionally, researchers could explore the potential of combining N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide with other anticancer agents to enhance its activity against cancer cells. Finally, there is potential to develop N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide as a diagnostic tool for detecting mutant p53 in cancer cells.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves a multi-step process that begins with the reaction of 4-chloroaniline with 2-bromoacetic acid to form N-(4-chlorophenyl)glycine. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,1-dioxido-3-oxo-1,2-benzisothiazole to form N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been studied extensively for its potential as an anticancer agent. Preclinical studies have shown that N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has activity against a variety of cancer cell lines, including those that are resistant to chemotherapy. N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has also been shown to be effective in animal models of cancer, including xenograft models.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c16-10-5-7-11(8-6-10)17-14(19)9-18-15(20)12-3-1-2-4-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLULSGTUIHEPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.